molecular formula C8H13NO2 B1597802 Quinuclidine-3-carboxylic acid CAS No. 75208-40-1

Quinuclidine-3-carboxylic acid

Cat. No. B1597802
CAS RN: 75208-40-1
M. Wt: 155.19 g/mol
InChI Key: PUIHXLMMFNAYNW-UHFFFAOYSA-N
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Description

Quinuclidine-3-carboxylic acid (Q3CA) is a compound with the molecular formula C8H13NO2 . It is also known by other names such as 1-Azabicyclo[2.2.2]octane-3-carboxylic acid . The molecular weight of Q3CA is 155.19 g/mol .


Synthesis Analysis

The synthesis of Q3CA has been reported in several studies . For instance, a study published in Nature reported the use of quinuclidine-pyridones and sulfonamide-pyridones as ligands for transannular γ-methylene C–H arylation of cycloalkane carboxylic acids .


Molecular Structure Analysis

The molecular structure of Q3CA includes a quinuclidine core, which is a bicyclic amine . The IUPAC name for Q3CA is 1-azabicyclo[2.2.2]octane-3-carboxylic acid . The InChIKey for Q3CA is PUIHXLMMFNAYNW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Q3CA has been involved in various chemical reactions. For instance, a study published in Nature reported the use of Q3CA in selective sp3 C–H alkylation via polarity-match-based cross-coupling .


Physical And Chemical Properties Analysis

Q3CA has several computed properties. It has a molecular weight of 155.19 g/mol, an XLogP3-AA of -2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . Its exact mass and monoisotopic mass are both 155.094628657 g/mol .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthetic Routes and Structural Analysis : Quinuclidine-3-carboxylic acid and its derivatives have been synthesized through various methods, contributing to the understanding of its chemical structure and potential applications. For instance, enantiomerically pure forms of related quinuclidine carboxylic acids have been prepared, shedding light on their molecular structure and synthesis pathways (Etayo et al., 2008). Additionally, structural and spectroscopic studies, such as those involving adducts of quinuclidine with other compounds, have been conducted to analyze their molecular interactions (Chantrapromma et al., 2004).

Medicinal Chemistry and Pharmacology

  • Precursors to Novel Muscarinic Ligands : Quinuclidine-3-carboxylic esters have been investigated as precursors to novel muscarinic ligands, important in the development of new medications targeting the muscarinic receptors (Snow et al., 1991).
  • Designing Muscarinic Receptor Antagonists : Research into quinuclidin-3-yl derivatives has demonstrated their potential as muscarinic M3 receptor antagonists, contributing to the development of treatments for conditions like overactive bladder (Naito et al., 2005).

Advanced Organic Chemistry Applications

  • C-H Alkylations of Carbohydrates : Quinuclidine has been used as a mediator in C-H alkylation reactions of carbohydrates, showcasing its role in advanced organic synthesis techniques (Dimakos et al., 2019).
  • Biocatalytic Production of Chiral Quinuclidin-3-ols : Studies have explored the use of biocatalysts for the production of chiral quinuclidin-3-ols, indicating the utility of quinuclidine derivatives in producing pharmacologically active compounds (Primožič et al., 2012).

Future Directions

Q3CA has potential applications in various fields. For instance, it has been suggested for use in the development of new pesticides or herbicides. Additionally, a study published in Nature suggested that Q3CA could be used in the electrochemical oxidation of unactivated C(sp3)–H bonds .

properties

IUPAC Name

1-azabicyclo[2.2.2]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-8(11)7-5-9-3-1-6(7)2-4-9/h6-7H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIHXLMMFNAYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40996670
Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40996670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidine-3-carboxylic acid

CAS RN

75208-40-1
Record name 3-Quinuclidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75208-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinuclidine-3-carboxylic acid
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Record name 1-Azabicyclo[2.2.2]octane-3-carboxylic acid
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Record name Quinuclidine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
LN Yakhontov - Advances in heterocyclic chemistry, 1970 - Elsevier
… Formation of quinuclidine-3-carboxylic acid derivatives (68) from these reactions was conclusive proof of saponification of the ethoxycarbonyl group at position 2 of the diester (61). A …
Number of citations: 16 www.sciencedirect.com
KH Hasselgren, J Dolby, MM Al Holly… - The Journal of …, 1974 - ACS Publications
When an unsaturated quaternary quinuclidine-3-carboxylic acid ester of type 1 (X= I-) is heated to about 150 for 1 min or less, it rearranges in very good yield to a lactone of type 7. The …
Number of citations: 6 pubs.acs.org
J Saunders, M Cassidy, SB Freedman… - Journal of medicinal …, 1990 - ACS Publications
… for oxadiazole were obtained by two general approaches involving (a) construction of the ring to incorporate the one-carbon unit formerly from quinuclidine-3-carboxylic acid (Scheme …
Number of citations: 215 pubs.acs.org
GP Zhichareva, LN Yakhontov, MF Marshalkin… - Pharmaceutical …, 1991 - Springer
… Quinuclidine-3-carboxylic acid hydrochloride (VI), which we obtained by saponification of ester II with hydrochloric acid had mp 278-280~ (decomp.) [according to the literature data [ii], …
Number of citations: 3 link.springer.com
J DOLBY, KH DAHLBOM - ACTA CHEMICA SCANDINAVICA, 1971 - actachemscand.org
Methyl 2-dehydroquinuclidine-3-carboxylate methiodide (1) loses methyl iodide and is rearranged to 4-(2-hydroxyethyly1-methyl-1, 4, 5, 6-tetrahydronicotinic acid lactone (2) when …
Number of citations: 7 actachemscand.org
E Oppenheimer, E Kaplinsky, N Kariv… - …, 1980 - journals.sagepub.com
… for new lidocaine-like antiarrhythmic agents that are relatively free from some of these side effects, we have discovered that the 2,6-dimethylanilide of quinuclidine-3-carboxylic acid, …
Number of citations: 3 journals.sagepub.com
DT Gish, RC Kelly, GW Camiener… - Journal of Medicinal …, 1971 - ACS Publications
… The acid chloride of the racemic form of quinuclidine3-carboxylic acid had been used for the preparation of this derivative. In order to seek information that might help to determine …
Number of citations: 103 pubs.acs.org
LN Koikov, EA Lisitsa, NA Alekseeva… - Chemistry of …, 1992 - Springer
… -- the corresponding di(o-tolyl) derivative [4]; Mequitazine -- 10-(3-quinuclidylmethyl)phenothiazine [5-8], and the antiarrhythmic EO-122 -- 2,6-xylidide of quinuclidine-3carboxylic acid [9]…
Number of citations: 3 link.springer.com
G Lambrecht, E Mutschler - … of the Seventh Jerusalem Symposium on …, 1974 - Springer
… On the other hand very few pharmacological investigations have been carried out with esters of Quinuclidine-3-carboxylic acid. Strangely enough, Grob [39] has described …
Number of citations: 2 link.springer.com
EE Mikhlina, VY Vorob'eva, MV Rubtsov - Chemistry of Heterocyclic …, 1967 - Springer
… by lithium aluminum hydride reduction of amides of quinuclidine-3-carboxylic acid (XIV), which in their turn are prepared from quinuclidine-3-carboxylic acid (XIII), via the acid chloride. …
Number of citations: 3 link.springer.com

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